6-Aminohexyl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound consists of a glucopyranoside moiety linked to an aminohexyl chain, making it a versatile molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with an aminohexyl group. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bond . The reaction may involve the use of catalysts and protective groups to ensure the selective formation of the beta-anomer.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids . This method offers high yields and regioselectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups on the glucopyranoside moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated glucopyranosides.
Wissenschaftliche Forschungsanwendungen
6-Aminohexyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of glycosylation processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminohexyl chain allows for the formation of stable complexes with proteins, facilitating various biochemical processes. The glucopyranoside moiety enhances the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl beta-D-glucopyranoside: Another glucopyranoside derivative with a shorter alkyl chain.
Decyl beta-D-glucopyranoside: Similar structure but with a decyl chain instead of an aminohexyl chain.
Uniqueness
6-Aminohexyl beta-D-glucopyranoside is unique due to its aminohexyl chain, which provides additional functional groups for chemical modifications and interactions. This makes it more versatile compared to other glucopyranoside derivatives, which may lack the amino functionality .
Eigenschaften
Molekularformel |
C12H25NO6 |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2 |
InChI-Schlüssel |
GWNKFVGAEZHVTM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.